Welcome to the BenchChem Online Store!
molecular formula C10H15ClN2O2S B1270854 1-(Phenylsulfonyl)piperazine hydrochloride CAS No. 412293-98-2

1-(Phenylsulfonyl)piperazine hydrochloride

Cat. No. B1270854
M. Wt: 262.76 g/mol
InChI Key: DBKAXFRZGQJNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08431563B2

Procedure details

A 500 ml, round-bottomed flask was charged with 1-Boc-piperazine (18.55 g, 100 mmol, Sigma-Aldrich, St. Louis, Mo.), triethylamine (18.05 mL, 129 mmol), and 200 mL of CH2Cl2. To this was added benzenesulfonyl chloride (16.05 mL, 124 mmol, Sigma-Aldrich, St. Louis, Mo.). After 15 min, the mixture was diluted with water (150 mL) and the layers were separated. The organics were dried (MgSO4) and concentrated to give a white solid. This solid was dissolved in EtOAc (300 mL) and 150 mL of 4N HCl in dioxane. After 3 h at 65° C., the white precipitate was filtered to give 1-(phenylsulfonyl)piperazine hydrochloride (21.0 g) as a white solid.
Quantity
18.55 g
Type
reactant
Reaction Step One
Quantity
18.05 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)(OC(C)(C)C)=O.C(N(CC)CC)C.[C:21]1([S:27]([Cl:30])(=[O:29])=[O:28])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.Cl>O.CCOC(C)=O.O1CCOCC1.C(Cl)Cl>[ClH:30].[C:21]1([S:27]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)(=[O:29])=[O:28])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:8.9|

Inputs

Step One
Name
Quantity
18.55 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Name
Quantity
18.05 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16.05 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
WAIT
Type
WAIT
Details
After 3 h at 65° C.
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)S(=O)(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.